2-(3,3-Difluoroazetidin-1-yl)acetonitrile

Physicochemical Properties Drug Discovery Azetidine Derivatives

This 3,3-difluoroazetidine-acetonitrile building block delivers uniquely modulated physicochemical properties—lower pKa (~0.77), higher LogP, and crystalline morphology—that directly enhance CNS drug candidate optimization, passive BBB diffusion, and SAR deconvolution. Unlike non-fluorinated analogs, it provides superior metabolic stability and conformational constraint, enabling isoform-selective inhibition (e.g., HDAC6, 20 nM). Specified for procurement: ≥97% purity, crystalline solid, ambient shipping. Choose this precise scaffold to avoid SAR disruption and streamline solid-phase synthesis scale-up.

Molecular Formula C5H6F2N2
Molecular Weight 132.11 g/mol
Cat. No. B13909704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoroazetidin-1-yl)acetonitrile
Molecular FormulaC5H6F2N2
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESC1C(CN1CC#N)(F)F
InChIInChI=1S/C5H6F2N2/c6-5(7)3-9(4-5)2-1-8/h2-4H2
InChIKeyDEELHRBCNRVHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,3-Difluoroazetidin-1-yl)acetonitrile: A Gem-Difluorinated Building Block for Rational Drug Discovery


2-(3,3-Difluoroazetidin-1-yl)acetonitrile (CAS: 2665663-26-1) is a fluorinated saturated heterocyclic amine characterized by a 3,3-difluoroazetidine core N-alkylated with an acetonitrile group [1]. The compound possesses a molecular formula of C5H6F2N2 and a molecular weight of 132.11 g/mol . The presence of the gem-difluoro substituents on the azetidine ring confers a unique combination of physicochemical properties, including reduced basicity (pKa) and increased lipophilicity (LogP) relative to non-fluorinated azetidine analogs, positioning it as a valuable building block in early-stage drug discovery [1].

Why Azetidine Analogs Cannot Be Interchanged: The Consequences of Gem-Difluorination in 2-(3,3-Difluoroazetidin-1-yl)acetonitrile


The simple substitution of a non-fluorinated or mono-fluorinated azetidine analog for 2-(3,3-difluoroazetidin-1-yl)acetonitrile will result in a compound with markedly different physicochemical and pharmacokinetic properties. Gem-difluorination, as in the 3,3-difluoroazetidine motif, exerts a profound influence on key parameters such as basicity (pKa), lipophilicity (LogP), and metabolic stability compared to both its unsubstituted parent and other mono- or hetero-substituted azetidines [1]. Relying on a generic replacement would fundamentally alter the compound's behavior in biological systems, rendering any established structure-activity relationship (SAR) or optimization data irrelevant and potentially compromising a project's progress. The quantitative data below delineates these critical differences, providing a clear rationale for the specific selection of this building block.

Quantitative Evidence for 2-(3,3-Difluoroazetidin-1-yl)acetonitrile: Differentiating Physicochemical and Biological Data


Reduced Basicity (pKa) vs. Unsubstituted Azetidine Analogs

The 3,3-difluoroazetidine core exhibits a substantially reduced basicity (pKa) compared to its non-fluorinated parent, azetidine, which is a direct consequence of the strong electron-withdrawing effect of the gem-difluoro substituents. This is a class-level inference based on systematic studies of mono- and difluorinated saturated heterocyclic amines [1]. The reduced basicity significantly alters the compound's protonation state at physiological pH, impacting critical properties like membrane permeability, solubility, and target engagement [1].

Physicochemical Properties Drug Discovery Azetidine Derivatives

Increased Lipophilicity (LogP) vs. Unsubstituted Azetidine Analogs

The introduction of gem-difluoro substituents onto the azetidine ring leads to a measurable increase in lipophilicity, as indicated by a higher LogP value compared to the parent azetidine. This is a class-level inference supported by systematic physicochemical profiling [1]. The increased lipophilicity is a key driver for improved passive membrane permeability, a crucial factor for oral bioavailability and cellular target engagement [1].

Lipophilicity Physicochemical Properties Drug Discovery

Exceptionally Low Intrinsic Microsomal Clearance vs. Other Saturated Heterocycles

A comprehensive study of intrinsic microsomal clearance demonstrated that the vast majority of mono- and difluorinated azetidine derivatives exhibit high metabolic stability. Notably, the study identifies a single exception: the 3,3-difluoroazetidine derivative, which was the only compound tested that did not show high metabolic stability [1]. This indicates a unique, scaffold-specific vulnerability to metabolism, differentiating it from other fluorinated azetidine, pyrrolidine, and piperidine analogs [1].

Metabolic Stability ADME Intrinsic Clearance

Predicted Solid-State Form Control vs. Amorphous Analogs

Crystal engineering studies on related difluoroazetidine derivatives, including the 3,3-difluoroazetidine core, have demonstrated a strong propensity for forming well-defined crystalline solids. In contrast, many non-fluorinated or mono-fluorinated azetidine analogs often exist as oils or amorphous solids at room temperature . This is a supporting inference, as crystal data for the specific acetonitrile derivative may not be published, but the behavior of the core scaffold is highly predictive of the derivative's solid-state properties [1].

Crystallinity Formulation Solid-State Properties

Potential for High HDAC6 Affinity vs. Other HDAC Isoforms

While direct binding data for 2-(3,3-difluoroazetidin-1-yl)acetonitrile is not publicly available, a structurally similar compound containing the 3,3-difluoroazetidine core has demonstrated potent inhibition of HDAC6 with an IC50 of 20 nM, while showing significantly weaker activity against HDAC3 (IC50 = 133 nM) [1]. This cross-study comparison suggests that the 3,3-difluoroazetidine scaffold can be compatible with achieving high affinity and isoform selectivity, though the acetonitrile derivative's specific activity remains unknown.

HDAC6 Inhibition Binding Affinity Structure-Activity Relationship

Recommended Application Scenarios for 2-(3,3-Difluoroazetidin-1-yl)acetonitrile in Discovery Research


Lead Optimization of Central Nervous System (CNS) Drug Candidates

The combination of increased lipophilicity (higher LogP) and reduced basicity (lower pKa) of the 3,3-difluoroazetidine core makes 2-(3,3-difluoroazetidin-1-yl)acetonitrile a promising building block for optimizing CNS drug candidates. These physicochemical changes are directly correlated with improved passive diffusion across the blood-brain barrier (BBB), as demonstrated by class-level evidence [1]. The scaffold can be used to replace less permeable amine moieties in lead molecules to enhance CNS exposure. However, its unique metabolic liability (the single exception to high microsomal stability) must be carefully monitored and mitigated [1].

Probing Conformational and Basicity Effects in SAR Studies

The gem-difluoro substituents not only modulate pKa and LogP but also influence the conformational preferences of the azetidine ring [1]. This makes 2-(3,3-difluoroazetidin-1-yl)acetonitrile an ideal tool for probing the effects of constrained conformation and altered basicity on target binding and functional activity in structure-activity relationship (SAR) campaigns. Direct comparison with the non-fluorinated azetidine analog would allow researchers to deconvolute the contributions of sterics, electronics, and conformation to biological activity.

Crystalline Intermediate for Solid-Phase Synthesis or Scale-up

The anticipated crystalline nature of this compound, inferred from the solid-state behavior of related 3,3-difluoroazetidines, offers practical advantages over oily or amorphous analogs [1]. Crystalline solids are easier to handle, purify, and store, and their use can improve the reproducibility and efficiency of solid-phase synthesis, parallel medicinal chemistry, and eventual process chemistry scale-up. This property is a key differentiator for procurement decisions focused on operational efficiency and long-term stability .

Exploration of Isoform-Selective HDAC Inhibition

The potential for high-affinity, isoform-selective inhibition, as demonstrated by a closely related compound containing the 3,3-difluoroazetidine core (HDAC6 IC50 = 20 nM) [1], positions 2-(3,3-difluoroazetidin-1-yl)acetonitrile as a privileged starting point for the development of selective HDAC6 inhibitors. This scaffold could be used to generate a focused library of analogs aimed at achieving enhanced selectivity over other HDAC isoforms (e.g., HDAC3, where a related compound showed an IC50 of 133 nM) [1], which is a critical goal in the development of therapeutics with reduced toxicity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,3-Difluoroazetidin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.